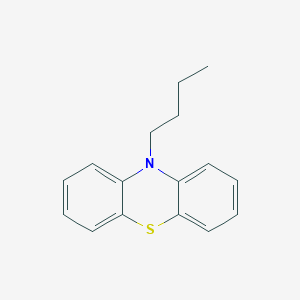

10-Butyl-10H-phenothiazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5909-56-8 |

|---|---|

Molecular Formula |

C16H17NS |

Molecular Weight |

255.4 g/mol |

IUPAC Name |

10-butylphenothiazine |

InChI |

InChI=1S/C16H17NS/c1-2-3-12-17-13-8-4-6-10-15(13)18-16-11-7-5-9-14(16)17/h4-11H,2-3,12H2,1H3 |

InChI Key |

ROSJCZCZPCVEPI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=CC=CC=C2SC3=CC=CC=C31 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 10 Butyl 10h Phenothiazine and Its Functionalized Analogues

N-Alkylation Strategies for 10-Butyl-10H-phenothiazine Formation

The introduction of an alkyl chain at the N-10 position of the phenothiazine (B1677639) core is a fundamental step in the synthesis of many functional derivatives. researchgate.net This modification not only impacts the molecule's solubility and steric profile but also its electronic properties.

Direct Alkylation Approaches (e.g., using n-butyl bromide with sodium hydride)

A common and direct method for the N-alkylation of phenothiazine involves the use of an alkyl halide, such as n-butyl bromide, in the presence of a base. Sodium hydride (NaH) is a frequently employed base for this transformation. The reaction proceeds through the deprotonation of the secondary amine of the phenothiazine ring by sodium hydride, forming a sodium phenothiazide salt. This nucleophilic salt then undergoes an SN2 reaction with n-butyl bromide to yield the desired this compound.

The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to facilitate the dissolution of the reactants and intermediates. The use of microwave-assisted heating has been shown to improve reaction times and yields, presenting a greener approach to this synthesis. researchgate.net

| Reactants | Reagents | Solvent | Conditions | Product | Yield |

| Phenothiazine, n-butyl bromide | Sodium Hydride (NaH) | DMF or THF | Room Temperature to Reflux | This compound | Good to High |

Selective Alkylation Techniques for Phenothiazine Systems

While direct alkylation is effective, achieving selectivity in more complex phenothiazine systems can be challenging. For instance, when other reactive functional groups are present on the phenothiazine core, selective N-alkylation is crucial. One strategy involves the use of milder bases and controlled reaction conditions. For example, using sodium hydroxide (B78521) in a solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature allows for the selective N-alkylation of phenothiazine with propyl bromide. medcraveonline.com

Another approach involves a dual-catalytic system for the ortho-thioarylation of anilines, which is a key step in a two-step synthesis of phenothiazines. researchgate.net This method allows for the construction of the phenothiazine core with a pre-determined substitution pattern, which can then be followed by N-alkylation. The choice of alkylating agent and reaction conditions, such as the use of specific alkyl halides, can also dictate the selectivity of the alkylation reaction. researchgate.net

Functionalization at Aromatic Ring Positions (C2, C3, C7, C9)

Further functionalization of the aromatic rings of this compound at the C2, C3, C7, and C9 positions opens up a vast chemical space for creating novel materials and biologically active compounds.

Vilsmeier–Haack Formylation for Carbaldehyde Derivatives

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. In the case of this compound, this reaction typically occurs at the C3 and C7 positions due to the activating effect of the nitrogen and sulfur atoms. The reaction utilizes a Vilsmeier reagent, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃).

The resulting this compound-3-carbaldehyde or 3,7-dicarbaldehyde serves as a versatile intermediate for further transformations. medcraveonline.com These carbaldehyde derivatives can be readily converted into a variety of other functional groups, including styryl derivatives and thiosemicarbazones, which have applications in cancer research and as antitubercular agents. researchgate.net

| Starting Material | Reagents | Product |

| This compound | DMF, POCl₃ | This compound-3-carbaldehyde |

Halogenation Procedures (e.g., Bromination)

Halogenation, particularly bromination, is a key strategy for introducing a reactive handle onto the phenothiazine scaffold, which can then be used in subsequent cross-coupling reactions. The direct bromination of 10H-phenothiazine with bromine in acetic acid is a common method to produce 3,7-dibromo-10H-phenothiazine. smolecule.comchemicalbook.com This dibrominated product can then be N-alkylated with a butyl group. researchgate.netresearchgate.net

Alternatively, this compound can be directly brominated. The positions of bromination (C2, C3, C7, C9) can be influenced by the reaction conditions and the stoichiometry of the brominating agent, such as N-bromosuccinimide (NBS). smolecule.com The resulting bromo-derivatives are crucial precursors for extending the π-conjugation of the phenothiazine system.

| Starting Material | Reagent | Solvent | Product |

| 10H-Phenothiazine | Bromine (Br₂) | Acetic Acid | 3,7-Dibromo-10H-phenothiazine |

Cross-Coupling Reactions for Extended Conjugation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are indispensable tools for creating C-C bonds and extending the conjugated system of functionalized this compound. researchgate.net These reactions typically involve the coupling of a halogenated phenothiazine derivative (e.g., 3-bromo- (B131339) or 3,7-dibromo-10-butyl-10H-phenothiazine) with a boronic acid or an alkene in the presence of a palladium catalyst and a base.

For example, the Suzuki coupling of 3,7-dibromo-10-butyl-10H-phenothiazine with various arylboronic acids can lead to the synthesis of 3,7-diaryl-10-butyl-10H-phenothiazines. researchgate.net These extended π-systems often exhibit interesting photophysical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.commedcraveonline.com

| Reaction Type | Reactants | Catalyst System | Product |

| Suzuki-Miyaura Coupling | 3,7-Dibromo-10-butyl-10H-phenothiazine, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 3,7-Diaryl-10-butyl-10H-phenothiazine |

Palladium-Catalyzed Stille Coupling

The Stille coupling reaction is a versatile method for the formation of carbon-carbon bonds, and it has been utilized in the synthesis of functionalized phenothiazine derivatives. This reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or triflate. While direct examples of Stille coupling to synthesize this compound itself are not extensively documented in the provided results, the methodology's applicability can be inferred from its use with similar heterocyclic systems.

The general mechanism of the Stille coupling involves a catalytic cycle that includes oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. psu.edu A key challenge in Stille coupling can be the competitive transfer of the non-transferable "dummy" ligands from the organotin reagent, such as butyl groups from tributyltin derivatives. researchgate.net

An example of a related application is the intramolecular Stille coupling used in the synthesis of macrocyclic amines, demonstrating the power of this reaction in constructing complex molecular architectures. psu.edu For the synthesis of functionalized this compound analogues, one could envision the coupling of a halogenated this compound with a suitable organotin reagent.

Table 1: Key Features of Palladium-Catalyzed Stille Coupling

| Feature | Description |

| Reactants | Organotin compound and an organic halide or triflate. |

| Catalyst | Typically a palladium(0) complex, such as [(Ph3P)4Pd] or [(Ph3P)2PdCl2]. researchgate.net |

| Key Steps | Oxidative addition, transmetalation, and reductive elimination. psu.edu |

| Side Reactions | Homocoupling of the organostannane reagent can sometimes occur. psu.edu |

| Limitations | Electrophiles with alkyl groups other than methyl cannot be used due to facile β-elimination. psu.edu |

Buchwald–Hartwig Amination for N-Aryl Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is widely used for the synthesis of aryl amines from aryl halides and primary or secondary amines. organic-chemistry.org In the context of this compound, this methodology is particularly relevant for the synthesis of N-aryl derivatives, where an aryl group is attached to the nitrogen atom of the phenothiazine core.

The development of the Buchwald-Hartwig amination has provided a milder and more general alternative to traditional methods for C-N bond formation, such as the Ullmann condensation. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium catalyst in conjunction with a phosphine (B1218219) ligand. The choice of ligand is crucial for the reaction's success and has evolved over time, with sterically hindered and electron-rich ligands often providing the best results. wikipedia.orgnih.gov

For instance, the palladium-catalyzed amination of bromobenzene (B47551) with various aromatic and heterocyclic amines, including phenothiazine, has been studied to develop optimal reaction conditions. nih.gov The use of specific ligands like XPhos has been shown to be effective in these couplings. nih.gov The reaction can be used to synthesize a variety of N-aryl phenothiazine derivatives with good yields. nih.govasianpubs.org

Table 2: Buchwald-Hartwig Amination for Phenothiazine Derivatives

| Reactants | Catalyst System | Product | Yield | Reference |

| 3-chloro-1-azaphenothiazine and substituted amines | Pd(OAc)2, 1,4-bis(2-hydroxy-3,5-ditert-butylbenzyl)piperazine, K2CO3 | 3-anilino-1-azaphenothiazine derivatives | Good to excellent | asianpubs.org |

| 10H-phenothiazine and aryl bromides | Pd catalyst and phosphine ligand | N-aryl phenothiazine derivatives | Not specified | nih.gov |

Suzuki-Miyaura Coupling (implied by boronic acid intermediate)

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or boronate ester) and an organic halide or triflate. ubbcluj.ro The presence of (4-(10H-Phenothiazin-10-yl)phenyl)boronic acid as a commercially available reagent strongly implies the use of Suzuki-Miyaura coupling for the synthesis of functionalized this compound analogues. ambeed.com

This reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents. ubbcluj.ro The synthesis of 3-aryl-10H-phenothiazines has been successfully achieved by coupling 3-bromo-10H-phenothiazines with various boronic acids. ubbcluj.ro This demonstrates that the phenothiazine core is amenable to Suzuki-Miyaura coupling, even with an unsubstituted NH group. ubbcluj.ro

The synthesis of borylated phenothiazines has been explored to create versatile building blocks for the construction of more complex structures, such as oligophenothiazines. ubbcluj.ro The coupling of 3,7-dibromophenothiazine derivatives with bromothiophene derivatives via a Suzuki coupling reaction has also been reported, highlighting the utility of this method for introducing heteroaromatic moieties. researchgate.net

Table 3: Examples of Suzuki-Miyaura Coupling with Phenothiazine Derivatives

| Phenothiazine Reactant | Boronic Acid/Ester | Catalyst System | Product | Reference |

| 3-Bromo-10H-phenothiazines | Various boronic acids | Not specified | 3-Aryl-10H-phenothiazines | ubbcluj.ro |

| 3,7-dibromo-10-(3'-bromopropyl)-10H-phenothiazine | Thiophene boronic ester | Not specified | 3,7-di(thienyl)-10-(3'-bromopropyl)-10H-phenothiazine | researchgate.net |

Oxidation of the Sulfur Atom to Sulfoxide and Sulfone Derivatives

The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone derivatives. researchgate.net This transformation significantly alters the electronic properties of the phenothiazine core, impacting its geometry and potential applications. The oxidation state of the sulfur atom can be controlled by the choice of oxidizing agent and reaction conditions.

The oxidation of 10H-phenothiazines to their sulfone derivatives can be achieved using 30% hydrogen peroxide in glacial acetic acid. researchgate.net This method has been used to synthesize a series of fluorinated 10H-phenothiazine sulfones. researchgate.net The resulting sulfones have been characterized by spectroscopic data and elemental analysis. researchgate.net

The oxidation of the sulfur atom introduces a non-planar geometry to the phenothiazine ring system. researchgate.net The sulfoxide, being chiral in non-symmetrically substituted compounds, can be used to determine the chirality of the molecules. researchgate.net The oxidation to sulfone further modifies the electronic nature of the molecule.

Table 4: Oxidation Products of this compound

| Starting Material | Oxidation Product | IUPAC Name | PubChem CID |

| This compound | This compound 5-oxide | This compound 5-oxide | 38021009 nih.gov |

| This compound | This compound 5,5-dioxide | Not available | Not available |

Polymerization Techniques Utilizing this compound as a Monomer or Building Block

The unique electronic and photophysical properties of the phenothiazine core make it an attractive building block for the synthesis of functional polymers. This compound can be incorporated into polymeric structures either as a monomer in polymerization reactions or as a key component of more complex macromolecular architectures.

Copolymerization Strategies

Copolymerization is a powerful strategy to fine-tune the properties of polymers. By incorporating this compound units with other comonomers, it is possible to create materials with tailored charge transport, photoluminescent, and electrochemical properties.

For example, a series of conjugated polymers for use in polymer light-emitting diodes (PLEDs) were synthesized through the copolymerization of 9,9-dihexylfluorene (B1587949) and benzothiadiazole. researchgate.net In some cases, a third comonomer was introduced to adjust the charge-injecting and transporting properties of the polymers. researchgate.net While this specific example does not directly involve this compound, it illustrates a common strategy that could be applied to create copolymers of this compound. The goal is often to achieve a balance of electron-donating and electron-accepting units within the polymer chain to control the optoelectronic properties.

Incorporation into Hyper-branched Architectures

Hyperbranched polymers are three-dimensional macromolecules with a highly branched structure and a large number of terminal functional groups. nih.gov The incorporation of this compound units into hyperbranched architectures can lead to materials with interesting properties for applications in organic electronics.

A hyperbranched 10-butylphenothiazine with thermally curable methacrylate (B99206) groups has been synthesized. researchgate.net This material, 1,3,5-tris-[{10-Butyl-3-(4-(2-methyl-acryloyloxy)-phenyl)-7-yl-10H-phenothiazine}]-benzene (tris-PTMA), was found to be thermally stable up to 336 °C. researchgate.net The thermally cured film of this hyperbranched polymer exhibited good solvent resistance and was electrochemically stable. researchgate.net When used as a hole-transporting layer in a double-layer structured polymer light-emitting diode, it showed improved luminance efficiency compared to a device without this layer. researchgate.net

Table 5: Properties of a Hyperbranched 10-Butylphenothiazine Polymer

| Property | Value |

| Glass Transition Temperature (Tg) | 140 °C (first heating scan), 158.7 °C (second heating scan) |

| Thermal Curing Temperature | 144-179 °C |

| HOMO Energy Level | -5.54 eV |

| Maximum Luminance Efficiency in PLED | 0.685 cd/A at 16.0 V |

Exploration of Green Chemistry and Catalytic Approaches in Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener and more efficient synthetic routes for valuable organic compounds, including this compound and its derivatives. Traditional methods for the N-alkylation of phenothiazines often rely on stoichiometric amounts of strong bases and harsh reaction conditions. In contrast, modern approaches leveraging green chemistry principles and catalysis aim to reduce waste, minimize energy consumption, and enhance reaction efficiency. These advanced methodologies include ultrasound-assisted synthesis, microwave irradiation, and phase-transfer catalysis, which offer significant improvements over conventional techniques.

Ultrasound-Assisted Synthesis

A significant advancement in the N-alkylation of phenothiazines is the application of ultrasonic irradiation. This technique utilizes the phenomenon of acoustic cavitation to create localized hot spots with high temperatures and pressures, which can dramatically accelerate reaction rates. Research has demonstrated that the N-alkylation of phenothiazine can be efficiently achieved under ultrasonic irradiation in the presence of a base like potassium hydroxide in solvents such as DMSO or N,N-DMF. epa.gov This method often leads to a substantial reduction in reaction times and an increase in product yields, along with improved product quality. epa.govresearchgate.net

For the synthesis of functionalized phenothiazine analogues, ultrasound has also proven effective. For instance, the condensation of 10-alkyl-10H-phenothiazine-3-carbaldehyde with various hydrazides to form hydrazones has been shown to have improved rates and yields under sonication compared to classical heating methods. researchgate.net The use of ultrasound in the synthesis of benzodiazepines like olanzapine (B1677200) and quetiapine, which involves N-alkylation steps, has also been reported to be highly efficient, achieving good yields in significantly shorter times. nih.gov

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for N-Alkylated Phenothiazine Derivatives

| Derivative | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| N'-((10-methyl-10H-phenothiazin-3-yl)methylene)benzohydrazide | Conventional | 6-8 h | 70-85 | researchgate.net |

| N'-((10-methyl-10H-phenothiazin-3-yl)methylene)benzohydrazide | Ultrasound | 1-2 h | 80-92 | researchgate.net |

| Olanzapine (N-alkylation step) | Conventional | Several hours | ~60 | nih.gov |

| Olanzapine (N-alkylation step) | Ultrasound | 1 h | 67 | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By directly heating the reactants, microwave irradiation can lead to rapid temperature increases and significantly shorter reaction times compared to conventional heating. This technology has been successfully applied to the synthesis of phenothiazine derivatives. For example, the thionation of diphenylamines to form the phenothiazine core can be achieved efficiently using microwave activation in a 'dry media' approach. tandfonline.comorientjchem.org

Furthermore, microwave-assisted methods have been developed for the functionalization of the phenothiazine scaffold. The amination of halo-substituted 10-alkyl-10H-phenothiazines using a copper catalyst has been reported to proceed in good yields under microwave heating. researchgate.net The Duff formylation of phenothiazine, another key reaction for creating functionalized analogues, also shows improved yields and drastically reduced reaction times under microwave irradiation. mdpi.com These examples highlight the potential of microwave technology to provide a faster and more environmentally friendly route to this compound and its derivatives.

Table 2: Microwave-Assisted vs. Conventional Synthesis of Phenothiazine Derivatives

| Reaction | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Thionation of Diphenylamine | Conventional | Several hours | Moderate | orientjchem.org |

| Thionation of Diphenylamine | Microwave | 8-10 min | Good | orientjchem.org |

| Duff Formylation of Phenothiazine | Conventional | Long | Moderate | mdpi.com |

| Duff Formylation of Phenothiazine | Microwave | Short | Good | mdpi.com |

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique for reacting reagents that are soluble in two immiscible phases, typically an aqueous phase and an organic phase. youtube.com This method is particularly well-suited for the N-alkylation of phenothiazine, where the phenothiazine anion is generated in the aqueous phase by a base and then transferred to the organic phase by a phase-transfer catalyst to react with the alkylating agent. huji.ac.ilacsgcipr.org This approach allows for the use of milder and more environmentally friendly inorganic bases and a wider range of solvents. acsgcipr.org

The N-alkylation of phenothiazine and its derivatives, such as 2-chlorophenothiazine, has been successfully carried out using PTC under very mild reaction conditions, leading to high yields of the desired products. huji.ac.ilthieme-connect.com The efficiency of the PTC process can be influenced by the choice of catalyst, with quaternary ammonium (B1175870) salts being commonly employed. acsgcipr.org By enabling the use of greener reagents and conditions, phase-transfer catalysis represents a significant step towards the sustainable synthesis of this compound.

Table 3: Phase-Transfer Catalyzed N-Alkylation of Phenothiazines

| Substrate | Alkylating Agent | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenothiazine | Alkyl Halide | Quaternary Ammonium Salt | Mild | High | huji.ac.il |

| 2-Chlorophenothiazine | 3-Chloropropyl Halide | Quaternary Ammonium Salt | Mild | High | huji.ac.il |

Electrochemical Behavior and Redox Characterization of 10 Butyl 10h Phenothiazine Systems

Cyclic Voltammetry Investigations

Cyclic voltammetry is a fundamental technique for probing the redox properties of molecules like 10-Butyl-10H-phenothiazine. It provides insights into oxidation and reduction potentials, the stability of electrochemically generated species, and the kinetics of electron transfer.

A definitive data table for the oxidation potentials of this compound cannot be provided without direct experimental results.

A key feature of phenothiazine (B1677639) derivatives is their ability to form stable radical cations upon one-electron oxidation. researchgate.net This stability is a consequence of the extensive delocalization of the unpaired electron over the tricyclic framework. researchgate.net N-substituted phenothiazines, including 10-alkyl derivatives, are known to exhibit chemically reversible or quasi-reversible one-electron oxidations in cyclic voltammetry experiments. researchgate.netnih.gov

The initial oxidation of this compound would generate the corresponding radical cation. Further oxidation at a more positive potential can lead to the formation of a dication, although this second oxidation is often less reversible than the first. The stability of these oxidized species is crucial for applications requiring repeated redox cycling. The presence of the butyl group at the nitrogen atom generally contributes to the stability of the radical cation. nih.gov

Determination of Highest Occupied Molecular Orbital (HOMO) Energy Levels

The energy of the Highest Occupied Molecular Orbital (HOMO) is a critical parameter that governs the electron-donating ability of a molecule and is directly related to its first oxidation potential. The HOMO level of this compound can be estimated from its oxidation potential, as determined by cyclic voltammetry, using the following empirical relationship:

EHOMO = - (Eoxonset + 4.4) eV

where Eoxonset is the onset potential of the first oxidation peak versus the ferrocene/ferrocenium (Fc/Fc+) redox couple. Without the specific oxidation potential for this compound, a precise HOMO energy level cannot be calculated. However, based on data for other 10-alkyl-phenothiazines, the HOMO level is expected to be in a range that makes it a good electron donor for various applications.

Influence of Molecular Conformation on Electrochemical Performance

The phenothiazine ring system is not planar but exists in a folded or "butterfly" conformation along the N-S axis. The substituent at the N-10 position can adopt either a quasi-axial (ax) or quasi-equatorial (eq) orientation.

The specific conformation adopted by the butyl group in this compound can influence its electrochemical properties. The relative energies of the quasi-axial and quasi-equatorial conformers and the energy barrier for their interconversion can affect the kinetics of electron transfer. While detailed studies on the conformational effects for this compound are not available, research on related systems suggests that these conformational dynamics can play a role in the electrochemical behavior.

Intermolecular Interactions and Aggregation State Effects on Electrochemical Properties

The electrochemical properties of this compound are intricately linked to intermolecular interactions and the degree of molecular aggregation. The non-planar, butterfly-like structure of the phenothiazine core plays a critical role in mitigating strong π-stacking, a common phenomenon in planar aromatic molecules that can significantly alter their electronic and electrochemical behavior. researchgate.net

The introduction of an alkyl chain, such as the butyl group at the N-10 position, further influences these interactions. While enhancing solubility in organic solvents, the butyl group also introduces a degree of steric hindrance that can prevent the close packing of phenothiazine molecules. acs.org This steric effect helps to maintain the intrinsic electrochemical properties of the individual molecules in solution and in the solid state by reducing the formation of excimers or other aggregates that can act as charge traps. researchgate.netresearchgate.net

Studies on various N-alkylated phenothiazines suggest that the length and branching of the alkyl chain can modulate the stability of the radical cations formed during oxidation. researchgate.net While specific quantitative data for this compound is limited, general trends indicate that straight-chain N-alkyl substituents contribute to more stable radical species compared to branched chains. researchgate.net The stability of these charged species is a key factor in the reversibility of the redox processes, which is a desirable characteristic for applications such as redox flow batteries and organic light-emitting diodes (OLEDs).

The aggregation state can also have a pronounced effect on the observed oxidation potentials. In aggregated systems, the energy levels of the highest occupied molecular orbital (HOMO) can be altered compared to isolated molecules, leading to shifts in the electrochemical response. For phenothiazine-based polymers, the prevention of aggregation is noted to be advantageous for maintaining low ionization potentials. researchgate.netresearchgate.net

Table 1: Influence of Intermolecular Factors on the Electrochemical Properties of N-Alkylated Phenothiazines

| Factor | Influence on this compound | Expected Electrochemical Consequence |

| π-π Stacking | The non-planar "butterfly" structure of the phenothiazine core, along with the N-butyl group, sterically hinders strong π-π stacking. researchgate.net | Preservation of monomer-like electrochemical behavior, reduced likelihood of aggregation-induced shifts in redox potentials. |

| Van der Waals Forces | Present between the butyl chains and the aromatic rings of neighboring molecules, influencing molecular packing. | Can affect the morphology of thin films and, consequently, charge transport properties in solid-state devices. |

| Solvent Interactions | The butyl group enhances solubility in non-polar organic solvents, affecting the solvation shell around the molecule. | The nature of the solvent can influence ion-pairing with the electrolyte and the stability of the generated radical cations. |

| Aggregation State | The tendency to aggregate is generally low due to the molecular structure, but can be concentration-dependent. acs.org | At high concentrations, some aggregation may occur, potentially leading to broader or shifted redox peaks in cyclic voltammetry. |

Electrochemical Spectroscopic Characterization (Spectroelectrochemistry) for Charge Species Identification

Spectroelectrochemistry is a powerful technique that combines electrochemical control with spectroscopic measurement to identify and characterize the transient species generated during redox reactions. For this compound, this method allows for the direct observation of the radical cation and dication species that are formed upon oxidation.

The electrochemical oxidation of phenothiazine derivatives typically occurs in two successive one-electron steps. researchgate.net The first oxidation of this compound results in the formation of a stable radical cation (BPTZ•+). This species is often intensely colored, a characteristic feature of phenothiazine radical cations which are known to exhibit strong absorption in the visible region of the electromagnetic spectrum. researchgate.netmdpi.com For instance, the radical cations of many phenothiazine derivatives display a characteristic pink or reddish color. mdpi.com

Upon applying a more positive potential, a second one-electron oxidation can occur, leading to the formation of a dication (BPTZ²⁺). Spectroelectrochemical studies on related phenothiazine polymers have shown that these different charged species (polarons and bipolarons, corresponding to radical cations and dications) have distinct absorption spectra. researchgate.net

While a detailed spectroelectrochemical analysis dedicated solely to this compound is not extensively reported in publicly available literature, data from studies on similar N-alkylated phenothiazines and their derivatives provide valuable insights. For example, the radical cation of 10-methylphenothiazine (B72558) (MPT•+) has been well-characterized and shows distinct absorption bands. acs.org It is expected that the radical cation of this compound would exhibit a similar UV-Vis absorption spectrum, with potential minor shifts due to the electronic influence of the butyl group. The characteristic charge transfer band in the visible spectrum is significantly influenced by the substituent at the N-10 position, primarily due to steric effects. nih.gov

Table 2: Expected Spectroelectrochemical Data for this compound Based on Analogous Compounds

| Species | Generation Method | Expected λmax (nm) | Color of Solution |

| This compound (BPTZ) | Neutral molecule | UV region | Colorless |

| Radical Cation (BPTZ•+) | First one-electron oxidation | Visible region (e.g., ~520 nm) mdpi.com | Pink/Red mdpi.com |

| Dication (BPTZ²⁺) | Second one-electron oxidation | Visible region (potentially blue-shifted from radical cation) acs.org | Green/Blue |

It is important to note that the stability and spectral characteristics of these charged species can be influenced by the solvent and the supporting electrolyte used in the electrochemical experiment. acs.orgnih.gov

Photophysical Properties and Optoelectronic Phenomena of 10 Butyl 10h Phenothiazine Derivatives

Light Absorption Characteristics

The light absorption properties of 10-butyl-10H-phenothiazine derivatives are governed by the electronic structure of the phenothiazine (B1677639) core and the nature of the substituents attached to it. The UV-Visible absorption spectrum provides valuable insights into the types of electronic transitions that occur upon photoexcitation.

UV-Visible Absorption Spectra and Electronic Transitions

The UV-Visible absorption spectrum of 10-alkyl-phenothiazines, including the 10-butyl derivative, typically displays two main absorption bands in the ultraviolet region. A shorter wavelength band, usually observed between 235 and 265 nm, is attributed to a π → π* transition, which involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. A longer wavelength band, appearing in the range of 290 to 345 nm, is primarily assigned to an n → π* transition. This transition involves the excitation of a non-bonding electron from the lone pair of the sulfur atom to an antibonding π* orbital. Additionally, a more intense absorption is often observed below 200 nm.

The electronic transitions in organic molecules like phenothiazines are fundamentally about the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals dictates the wavelength of light absorbed. For this compound, the HOMO is typically associated with the electron-rich phenothiazine ring system, including the nitrogen and sulfur heteroatoms, while the LUMO is distributed over the aromatic core.

Impact of Structural Modifications on Absorption Profiles

Structural modifications to the this compound scaffold can significantly alter its absorption characteristics. Extending the π-conjugation of the phenothiazine core by fusing additional aromatic rings leads to a red-shift in the absorption spectra, meaning the molecule absorbs light at longer wavelengths. This is accompanied by an increase in the molar absorption coefficient, indicating a higher probability of light absorption.

The introduction of electron-withdrawing or electron-donating groups at various positions on the phenothiazine ring can also tune the absorption properties. For instance, the presence of an N-phosphoryl substituent has been shown to cause a hypsochromic (blue) shift in the absorption bands compared to the parent 10H-phenothiazine. Conversely, the incorporation of groups that facilitate intramolecular charge transfer can lead to the appearance of new, often broad, absorption bands at longer wavelengths.

| Compound/Derivative Class | Typical Absorption Maxima (λ_max) | Electronic Transition(s) | Reference |

| 10-Methyl-phenothiazine | 235-265 nm, 290-345 nm | π → π, n → π | researchgate.net |

| N-Phosphoryl phenothiazine derivative | 234 nm, 280 nm | π → π, n → π | nih.gov |

| Extended phenothiazines | Red-shifted vs. PTZ | π → π* | rsc.org |

Emission Properties

Upon absorption of light, excited molecules can relax to the ground state through various radiative and non-radiative pathways. The emission properties of this compound derivatives, including fluorescence and phosphorescence, provide information about the nature of their excited states and the efficiency of light emission.

Fluorescence and Phosphorescence Spectra

10-Alkyl-phenothiazines typically exhibit fluorescence, which is the emission of light from the first excited singlet state (S₁). The fluorescence emission spectrum is generally a mirror image of the longest wavelength absorption band. For example, N-methyl-phenothiazine shows an emission maximum around 450 nm. The emission properties are sensitive to the molecular structure. For instance, a N-phosphorylated phenothiazine derivative shows a blue-shifted fluorescence peak at 374 nm. nih.gov

In addition to fluorescence, some phenothiazine derivatives can also exhibit phosphorescence, which is the emission of light from an excited triplet state (T₁). Phosphorescence occurs at longer wavelengths (lower energy) than fluorescence and has a much longer lifetime. Pure 10H-phenothiazine, for example, has phosphorescence peaks at around 500 nm and 535 nm. nih.gov The introduction of certain substituents can significantly influence the phosphorescence characteristics.

Photoluminescence Quantum Yields

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The PLQY of phenothiazine itself is typically low (less than 1% in cyclohexane). nih.gov However, the quantum yield can be dramatically influenced by structural modifications.

The introduction of electron-withdrawing groups, such as a nitro group (NO₂), at the 3-position of the phenothiazine ring has been shown to significantly enhance the fluorescence quantum yield, with one derivative achieving a remarkable 100% quantum yield in nonpolar solvents. nih.gov This enhancement is attributed to a change in the nature of the lowest excited state from a partially forbidden n → π* transition to an allowed π → π* transition. nih.gov This demonstrates the potential to tune the emission efficiency of phenothiazine derivatives through judicious chemical design.

| Derivative | Solvent | Emission Maxima (λ_em) | Quantum Yield (Φ_F) | Reference |

| N-Methyl-phenothiazine | - | ~450 nm | - | nih.gov |

| 3-Nitrophenothiazine derivative | Nonpolar Solvent | - | 100% | nih.gov |

| Parent Phenothiazine | Cyclohexane | - | <1% | nih.gov |

Solvatochromism and Intramolecular Charge Transfer (ICT) Phenomena

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced in molecules that exhibit a significant change in their dipole moment upon excitation. Phenothiazine derivatives with electron-donating and electron-accepting groups can exhibit strong intramolecular charge transfer (ICT) upon photoexcitation.

In such D-π-A (donor-pi-acceptor) systems, the excited state is more polar than the ground state. As a result, an increase in solvent polarity leads to a greater stabilization of the excited state, causing a bathochromic (red) shift in the emission spectrum. This positive solvatochromism is a hallmark of ICT. The study of solvatochromic shifts can provide valuable information about the nature of the excited state and the extent of charge transfer. For some phenothiazine derivatives, the possibility of forming a twisted intramolecular charge transfer (TICT) state has been suggested, which can lead to dual fluorescence and a high sensitivity to the solvent environment.

Thermally Activated Delayed Fluorescence (TADF) Characteristics

Thermally Activated Delayed Fluorescence (TADF) is a critical mechanism for achieving high internal quantum efficiencies in organic light-emitting diodes (OLEDs) by harvesting both singlet and triplet excitons. In donor-acceptor (D-A) type molecules, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) is essential for efficient reverse intersystem crossing (rISC) from the triplet state to the singlet state, which then contributes to delayed fluorescence.

Derivatives of 10-alkylphenothiazine are frequently employed as the donor moiety in TADF emitters. The spatial separation of the highest occupied molecular orbital (HOMO), typically localized on the phenothiazine donor, and the lowest unoccupied molecular orbital (LUMO), located on the acceptor unit, leads to a small ΔE_ST. For instance, in a series of intramolecular charge transfer compounds based on a 10-methyl-10H-phenothiazine-5,5-dioxide acceptor unit and various donor moieties, the ΔE_ST values were found to be as low as 0.177 eV. sioc-journal.cn This small energy gap is a key indicator of potential TADF activity.

The conformation of the phenothiazine unit has been observed to have significant implications on the TADF mechanism. pusan.ac.kr The non-planar "butterfly" geometry of the phenothiazine ring helps to minimize the exchange energy between the S₁ and T₁ states. pusan.ac.kr Studies on D-A-D triads incorporating phenothiazine donors have demonstrated efficient orange-TADF, achieving high external quantum efficiencies (EQEs) up to 16.8% in OLEDs. rsc.org

| Compound/Derivative Family | ΔE_ST (eV) | Key Features |

| 10-methyl-10H-phenothiazine-5,5-dioxide derivatives | 0.177 - 0.203 | Potential TADF materials based on small energy gaps. sioc-journal.cn |

| Dibenzo[a,j]phenazine-phenothiazine triads | ~0.020 | Efficient orange-TADF with high EQE in OLEDs. rsc.org |

| Phenothiazine-xanthenone derivatives | Small ΔE_ST | Designed as potential blue TADF emitters. researchgate.net |

Note: The data presented is for closely related 10-alkylphenothiazine derivatives, as specific TADF data for this compound derivatives was not available in the searched literature.

Excited State Dynamics and Lifetimes

The excited-state dynamics of 10-alkylphenothiazine derivatives are characterized by the presence of both prompt and delayed fluorescence components. Time-resolved photoluminescence studies on thin films of these materials reveal a bi-exponential decay, corresponding to the rapid decay of prompt fluorescence from directly generated singlet excitons and a longer-lived delayed fluorescence resulting from the rISC of triplet excitons.

For example, transient photoluminescence decay measurements on 5 wt% doped PMMA films of 10-methyl-10H-phenothiazine-5,5-dioxide derivatives showed delayed fluorescence lifetimes ranging from 5.78 to 20.00 μs. sioc-journal.cn In another study on yellow TADF emitters incorporating a phenothiazine donor, the doped film exhibited a prompt lifetime of 9.1 ns and a delayed lifetime of 2.0 μs at room temperature. acs.org These lifetimes are crucial parameters for determining the efficiency of the TADF process.

| Derivative/Emitter | Prompt Lifetime (τ_p) | Delayed Lifetime (τ_d) |

| 10-methyl-10H-phenothiazine-5,5-dioxide derivative 1a | - | 5.78 μs |

| 10-methyl-10H-phenothiazine-5,5-dioxide derivative 1b | - | 20.00 μs |

| KCPTZ (doped in CBP) | 9.1 ns | 2.0 μs |

Note: The data presented is for closely related 10-alkylphenothiazine derivatives, as specific excited-state lifetime data for this compound derivatives was not available in the searched literature. The table includes data for derivatives with different alkyl groups at the 10-position or other structural modifications.

Electroluminescence Characteristics

The electroluminescent properties of 10-alkylphenothiazine derivatives make them highly suitable for use as emitters in OLEDs. Their performance is evaluated based on emission wavelength, luminance, and efficiency.

The emission color of OLEDs based on phenothiazine derivatives can be tuned across the visible spectrum by modifying the molecular structure. The choice of the acceptor unit linked to the phenothiazine donor has a significant impact on the emission wavelength. For instance, the oxidation of the sulfur atom in the phenothiazine core to a sulfone group can induce a blue shift in the emission. pusan.ac.krrsc.org

A phenothiazine-based emitter with pyrene (B120774) moieties, where the sulfur atom was oxidized to a sulfone, exhibited deep blue emission at 498 nm. rsc.org

Yellow TADF emitters have been developed by combining phenothiazine donors with a twisted acceptor core, with emission peaks around 550-560 nm. acs.org

Orange-red TADF emitters have also been reported, demonstrating the broad tunability of the emission color. rsc.org

OLEDs incorporating 10-alkylphenothiazine derivatives as emitters have demonstrated high luminance and efficiency. The non-planar structure of the phenothiazine unit helps to suppress intermolecular aggregation, which can otherwise lead to efficiency roll-off at high brightness.

A green non-doped TADF OLED using a phenoxazine-based emitter (structurally similar to phenothiazine derivatives) achieved a high maximum external quantum efficiency (EQE) of 16.4% and a luminance of over 10,000 cd/m². rsc.org

Doping-free fluorescent OLEDs using phenothiazine derivatives have shown EQEs up to 4.33% with low efficiency roll-off. rsc.org

Solution-processed OLEDs with a yellow TADF emitter based on a phenothiazine donor have exceeded 31% EQE. acs.org

A blue-emitting device using a phenothiazine sulfone derivative reached a maximum luminance of 509 cd/m². rsc.org

| Emitter System | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color |

| PXZ2PTO (non-doped) | 16.4 | >10,000 | Green |

| PTZ-(TPE)₂ (doping-free) | 4.33 | - | - |

| KCPTZ (solution-processed) | >31 | - | Yellow |

| PPPSO₂ (non-doped) | - | 509 | Blue |

Note: The data presented is for various phenothiazine derivatives, as specific and comprehensive electroluminescence data for this compound derivatives was not available in the searched literature.

Theoretical and Computational Investigations of 10 Butyl 10h Phenothiazine Systems

Density Functional Theory (DFT) Calculations for Ground State Geometries

Comprehensive DFT calculations are essential for elucidating the fundamental electronic and structural properties of a molecule. This method provides insights into the most stable three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Optimized Molecular Structures and Conformations

No specific published data on the optimized molecular structure, including bond lengths and dihedral angles for 10-Butyl-10H-phenothiazine, were found. Such a study would typically reveal the characteristic bent "butterfly" conformation of the phenothiazine (B1677639) core and the orientation of the N-butyl substituent.

Electronic Structure Analysis (HOMO-LUMO Gap)

Detailed information on the HOMO-LUMO energy gap for this compound from DFT calculations is not available in the reviewed literature. This value is critical for understanding the molecule's electronic stability, reactivity, and potential as an electronic material.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is the primary computational tool for investigating the behavior of molecules upon electronic excitation, which is fundamental to understanding their photophysical properties, such as light absorption and emission.

Lowest Excitation Energies

Specific values for the lowest singlet (S1) and triplet (T1) excitation energies of this compound calculated by TD-DFT could not be located in published research. These energies are key to predicting the molecule's absorption and potential phosphorescence characteristics.

Singlet-Triplet Energy Gap (ΔE_ST) Determination

Without data on the S1 and T1 energies, the singlet-triplet energy gap (ΔE_ST) for this compound cannot be determined. This parameter is crucial for predicting properties like the efficiency of intersystem crossing and the potential for thermally activated delayed fluorescence (TADF).

Dipole Moment Changes in Excited States

Information regarding the change in dipole moment of this compound upon excitation is not available. This data would provide insight into how the charge distribution within the molecule is altered in its excited states, which influences its interactions with surrounding media.

Computational Modeling of Intermolecular Interactions

Computational chemistry provides critical insights into the noncovalent intermolecular forces that govern the self-assembly and solid-state packing of phenothiazine derivatives. For N-alkylated phenothiazines like this compound, theoretical investigations focus on understanding π–π stacking, van der Waals forces, and C-H⋯π interactions, which dictate the material's bulk properties. The inherent non-planar, butterfly-like conformation of the phenothiazine core plays a crucial role in these interactions. researchgate.netsemanticscholar.org

Quantum-chemical techniques, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to model dimer and larger aggregate structures. scienceopen.com These methods allow for the detailed calculation of intermolecular interaction energies and the identification of stable geometric arrangements. Studies on related N-substituted phenothiazine derivatives show that the non-planar structure of the core can preclude the formation of perfectly co-facial π–π stacking, which in turn hinders the formation of ground-state aggregates or excimers. researchgate.net The flexible butyl group at the N-10 position further influences the packing motif, adding steric hindrance that can prevent close molecular association.

Computational analyses, such as Hirshfeld surface analysis derived from crystal structure data, can visualize and quantify intermolecular contacts. For similar molecular systems, these analyses reveal that crystal packing is often stabilized by a network of numerous C-H⋯π and other weak intermolecular interactions rather than strong, direct π–π stacking. mdpi.comresearchgate.net Modeling the potential energy surfaces of phenothiazine dimers reveals that displaced or "V-shaped" stacking arrangements are often energetically favored over parallel stacking, a direct consequence of the molecule's bent geometry. scienceopen.com The dispersion forces, accurately captured by methods like MP2, are found to be the primary stabilizing component in these stacking structures. scienceopen.com

Table 1: Representative Intermolecular Interaction Data for Phenothiazine Dimers Note: Data for specific this compound dimers is not available in the cited literature. The following table presents theoretical interaction energies for a related phenothiazine dimer to illustrate the typical magnitude of these forces.

| Dimer Configuration | Computational Method | Basis Set | Interaction Energy (kcal/mol) |

| V-shaped Phenothiazine Dimer | LMP2 | aug-cc-pVTZ | ~ -11.0 to -13.0 |

| Parallel-displaced Dimer | SCC-DFTB | - | ~ -10.0 |

This interactive table is based on findings for general phenothiazine stacking configurations discussed in computational studies. scienceopen.com

Prediction of Optoelectronic Properties based on Theoretical Frameworks

Theoretical frameworks, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are indispensable for predicting the optoelectronic properties of this compound. nih.govresearchgate.net These calculations provide a molecular-level understanding of the electronic structure, which is fundamental to applications in organic electronics like organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netsemanticscholar.org Phenothiazines are well-regarded for their strong electron-donating character, a property that can be quantified through computational chemistry. researchgate.net

A key parameter derived from DFT calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comnih.gov For phenothiazine derivatives, the HOMO is typically delocalized across the electron-rich tricyclic core, including the sulfur and nitrogen atoms, reflecting its electron-donating nature. The LUMO is generally distributed over the aromatic rings. scispace.com The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity. dergipark.org.tr The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and the energy required for electronic excitation. scispace.comdergipark.org.tr A smaller gap generally corresponds to easier excitation and absorption of longer-wavelength light.

TD-DFT calculations are used to simulate the electronic absorption and emission spectra. nih.govnih.gov These calculations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., π-π* or n-π). mdpi.comscispace.com For N-alkyl phenothiazines, the primary absorption bands are typically associated with π-π transitions within the aromatic system. mdpi.com The substitution of an alkyl chain, such as a butyl group, at the N-10 position is known to influence the fluorescence properties. nih.gov Theoretical studies on analogous N-alkyl phenothiazines confirm that the N-substituent can cause shifts in the absorption and emission spectra compared to the unsubstituted 10H-phenothiazine. nih.gov

Table 2: Predicted Optoelectronic Properties for N-Substituted Phenothiazine Analogues Note: Specific theoretical data for this compound was not found. This table presents calculated values for closely related molecules to provide representative data.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Predicted λmax (nm) |

| 10-Acetyl-10H-phenothiazine 5-oxide | DFT/B3LYP/6-311++G(d,p) | -6.21 | -1.73 | 4.48 | 278 |

| N-methyl-phenothiazine | DFT/B3LYP/6-31G(d,p) | -5.02 | -0.78 | 4.24 | ~260, 310 |

| 10H-phenothiazine (unsubstituted) | DFT/B3LYP/6-31G(d,p) | -5.11 | -0.81 | 4.30 | 252, 316 |

This interactive table is compiled from data presented in computational studies of phenothiazine derivatives. mdpi.comscispace.comnih.gov

Applications in Advanced Materials Science

Organic Light-Emitting Devices (OLEDs) and Light-Emitting Electrochemical Cells (LECs)

The versatile electronic properties of phenothiazine (B1677639) derivatives have led to their use in multiple roles within the architecture of OLEDs and LECs, including as emitters, host materials for phosphorescent dopants, and hole transport layers.

As Emitters in Electroluminescent Devices

While 10-Butyl-10H-phenothiazine itself is not typically employed as a primary emitter, its derivatives have been successfully synthesized to function as fluorescent materials in electroluminescent devices. Oxidized phenothiazine chromophores are noted for their excellent photoluminescence properties. researchgate.net A key example is the derivative 10-butyl-3-(9H-carbazol-9-yl)-10H-phenothiazine-5,5-dioxide (CBPDO) , which has been developed as a blue fluorescent material. beilstein-journals.orgnih.gov This compound exhibits a fluorescence emission peak in the blue region at 408 nm, demonstrating the potential of the 10-butyl-phenothiazine scaffold in creating materials for light emission. researchgate.netbeilstein-journals.orgnih.gov The fluorescence quantum efficiency (Φ) of CBPDO has been measured at 59.7%. researchgate.netbeilstein-journals.orgnih.gov

As Host Materials for Phosphorescent Emitters

Derivatives of this compound have shown significant promise as host materials for phosphorescent emitters in OLEDs (PhOLEDs). The compound 10-butyl-3-(9H-carbazol-9-yl)-10H-phenothiazine-5,5-dioxide (CBPDO) , a bipolar host material, has been specifically designed for this purpose. beilstein-journals.orgnih.gov Bipolar host materials possess both hole and electron transporting capabilities, which allows for a more balanced charge injection and a wider recombination zone within the emissive layer, leading to improved device efficiency and stability. CBPDO combines the hole-transporting properties of the carbazole (B46965) group with the electron-accepting nature of the phenothiazine-5,5-dioxide unit. beilstein-journals.org It features a high triplet energy, which is crucial for efficiently hosting blue phosphorescent emitters without quenching their emission. researchgate.netbeilstein-journals.orgnih.gov Furthermore, it demonstrates excellent thermal stability, a critical factor for the operational lifetime of OLED devices. beilstein-journals.orgnih.gov

Table 1: Properties of CBPDO as a Host Material

| Property | Value | Source |

|---|---|---|

| Fluorescence Quantum Efficiency (Φ) | 59.7% | beilstein-journals.org, researchgate.net, nih.gov |

| Decomposition Temperature (Td) | 396 °C | beilstein-journals.org, nih.gov |

| Glass Transition Temperature (Tg) | 138 °C | beilstein-journals.org |

The combination of high thermal stability, suitable energy levels, and bipolar charge transport characteristics makes CBPDO a promising candidate for fabricating efficient and stable blue PhOLEDs. beilstein-journals.orgnih.gov

Role as Hole Transport Materials

The inherent properties of the phenothiazine core make it an excellent building block for hole transport materials (HTMs). acs.org Phenothiazine is an electron-rich heterocycle that can form a stable radical cation with reversible oxidation at a low potential. acs.org Its distinct, non-planar butterfly conformation helps to prevent the close packing and aggregation of molecules, which is beneficial for charge transport. rsc.orgacs.org These characteristics are advantageous for materials used in OLEDs and have also been successfully leveraged in perovskite solar cells. acs.org The strategic modification of the phenothiazine structure, such as N-substitution with groups like a butyl chain, can influence electron affinity, energy level alignment, and charge carrier mobility, allowing for the fine-tuning of the material's properties for optimal device performance. acs.org

Organic Photovoltaics (OPVs)

In the realm of organic photovoltaics, this compound derivatives have been effectively utilized as key components in both dye-sensitized solar cells (DSSCs) and other types of organic solar cells, primarily serving as photosensitizers and electron donors.

Dye-Sensitized Solar Cells (DSSCs) as Photosensitizers

Phenothiazine-based dyes are considered superior candidates for photosensitizers in DSSCs due to the strong electron-donating ability conferred by the electron-rich sulfur and nitrogen atoms in their heterocyclic structure. rsc.orgnih.gov This donor character is even stronger than that of other common donors like triphenylamine (B166846) and carbazole. rsc.org A specific derivative, (E)-3-(10-Butyl-10H-phenothiazin-3-yl)-2-(1H-tetrazol-5-yl)acrylic acid (PBTA) , has been synthesized and studied for its application in DSSCs. nih.gov In this D-A (Donor-Acceptor) dye, the 10-butyl-phenothiazine unit acts as the electron donor, while the 1H-tetrazole-5-acrylic acid moiety serves as the electron acceptor and anchoring group to the TiO₂ surface. nih.gov The length of the N-alkyl chain, such as the butyl group in PBTA, is an important factor in optimizing the efficiency of these dyes. nih.gov The non-planar structure of the phenothiazine core is also advantageous here, as it effectively suppresses molecular aggregation on the semiconductor surface, which can otherwise hinder performance. rsc.org

Electron Donor Components in Organic Solar Cells

The strong electron-donating properties of the phenothiazine core make its derivatives highly effective as electron donor materials in bulk heterojunction organic solar cells. nih.govrsc.org Compared to the structurally similar carbazole, phenothiazine possesses both nitrogen and sulfur heteroatoms, enhancing its electron-donating strength. nih.govpreprints.orgbohrium.com This improved donor character can positively influence the optical, electronic, and electrochemical properties of the resulting solar cell. preprints.orgbohrium.com The non-planar, butterfly-like geometry of phenothiazine is a key advantage, as it prevents the formation of excimers (excited-state dimers) that can reduce fluorescence quantum yield and hinder device performance. nih.gov This steric hindrance helps to suppress intermolecular aggregation. nih.govpreprints.org Research has shown that small molecule donors incorporating a central phenothiazine unit can lead to solution-processed organic solar cells with high power conversion efficiencies and high open-circuit voltages. rsc.org

: Energy Storage Systems

The unique electrochemical properties of the phenothiazine core, particularly when functionalized with an N-butyl group, position this compound as a compound of interest in the development of next-generation energy storage devices. Its contributions are most notable in the realms of organic electrode materials and as a redox shuttle in lithium-ion batteries.

Organic Electrode Materials in Rechargeable Batteries

Phenothiazine derivatives are increasingly being explored as alternatives to traditional inorganic electrode materials in rechargeable batteries. The fundamental appeal of these organic compounds lies in their tunable redox properties, potentially high theoretical specific capacity, and the inherent flexibility of their molecular design. While extensive research specifically on this compound as a primary electrode material is still emerging, the behavior of the broader class of N-alkylated phenothiazines provides a strong indication of its potential.

These materials function through the reversible oxidation and reduction of the phenothiazine nucleus. The N-butyl group, being an electron-donating alkyl group, influences the redox potential of the molecule. In the context of a battery electrode, the phenothiazine units would be incorporated into a polymer backbone or used as discrete molecules within the electrode structure, undergoing electrochemical reactions to store and release charge. The butyl group can also enhance the solubility of the molecule in organic electrolytes and influence the morphology of the electrode material, which are critical factors for battery performance.

Function as Redox Shuttles in Lithium-Ion Batteries

A more extensively documented application for N-substituted phenothiazines is their role as redox shuttle additives in lithium-ion batteries to provide overcharge protection. researchgate.netrsc.orgrsc.org Overcharging can lead to a dangerous increase in cell voltage and temperature; a redox shuttle molecule mitigates this by becoming oxidized at the cathode at a specific potential, traveling to the anode to be reduced, and then returning to the cathode to repeat the cycle. rsc.orgrsc.org This process effectively clamps the cell voltage at the redox potential of the shuttle, dissipating excess charging current. rsc.org

Several N-substituted phenothiazines have demonstrated effectiveness as redox shuttles. researchgate.netgoogle.com For instance, 10-methylphenothiazine (B72558) and 10-ethylphenothiazine (B154437) have shown stability and successful overcharge protection in lithium-ion cells. researchgate.netgoogle.com The N-butyl substituent in this compound is expected to confer similar properties. The length and nature of the N-alkyl group can fine-tune the redox potential and solubility of the shuttle in the battery's electrolyte. researchgate.net Research on a range of N-functionalized phenothiazine derivatives has shown that these molecules can provide stable overcharge and overdischarge protection. researchgate.net

Table 1: Redox Properties of Selected N-Alkyl Phenothiazine Derivatives for Redox Shuttle Applications This table presents data for N-alkyl phenothiazines similar to this compound to illustrate the impact of the N-substituent on redox potential, a key parameter for redox shuttle performance.

| Compound | N-Substituent | Redox Potential (V vs. Li/Li+) | Observed Performance |

| 10-Methylphenothiazine | Methyl | ~3.65 | Stable shuttle, protects against overcharge/overdischarge researchgate.net |

| 10-Ethylphenothiazine | Ethyl | Not specified | Successfully protected cells from overcharge google.com |

| 10-Isopropylphenothiazine | Isopropyl | Not specified | Successfully protected cells from overcharge google.com |

Data synthesized from studies on N-substituted phenothiazines. researchgate.netgoogle.com

Role of π-Interactions in Stabilizing Charged States

The stability of the charged state (radical cation) of the phenothiazine molecule is crucial for its function in energy storage applications. When a phenothiazine molecule is oxidized, it forms a radical cation, and its geometry changes from a bent or butterfly conformation to a more planar structure. rsc.org This planarity facilitates π-stacking interactions between adjacent phenothiazine molecules or with other aromatic components in the electrode or electrolyte.

: Polymerization Catalysis

In the field of polymer chemistry, phenothiazine derivatives have emerged as highly effective organic photocatalysts, particularly for controlled radical polymerization techniques. The ability of the phenothiazine core to absorb light and participate in electron transfer processes makes it a valuable component in modern catalytic systems.

Organic Photocatalysts for Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful method for synthesizing polymers with well-defined architectures and narrow molecular weight distributions. nih.gov Traditionally, ATRP relies on transition metal catalysts, but concerns about metal contamination in the final polymer have driven the development of metal-free ATRP systems. tcichemicals.com Phenothiazine derivatives have been at the forefront of this development, serving as potent organic photocatalysts. nih.govresearchgate.net

Under UV or visible light irradiation, the phenothiazine catalyst becomes excited and can then mediate the reversible activation and deactivation of the polymer chain ends, a hallmark of a controlled polymerization process. scielo.brnih.gov While 10-phenylphenothiazine is a commonly cited example, the fundamental photophysical properties reside in the phenothiazine core. nih.govnih.gov The N-butyl group in this compound would primarily influence the catalyst's solubility in the polymerization medium and could subtly modulate its redox properties, thereby affecting its catalytic activity. The use of such organic photocatalysts allows for the synthesis of well-defined polymers under mild reaction conditions and opens the door to applications in electronics and biomaterials where metal impurities are undesirable. nih.govtcichemicals.com

Structure Property Relationships in 10 Butyl 10h Phenothiazine Derivatives

Influence of the N-Butyl Group on Electronic Distribution and Optoelectronic Properties

The N-butyl group, like other N-alkyl substituents, enhances the solubility and electrochemical stability of phenothiazine (B1677639) derivatives. chemrxiv.org These modifications result in neutral molecules that are miscible with common organic solvents, a crucial factor for their application in devices such as non-aqueous organic redox flow batteries. chemrxiv.org The versatility of functionalization at the nitrogen position is a key strategy in tailoring the properties of phenothiazine-based materials for various optoelectronic applications. rsc.org

Impact of Peripheral Functionalization on Electrochemical Redox Potentials

The electrochemical redox potentials of 10-Butyl-10H-phenothiazine derivatives can be significantly altered through peripheral functionalization. The introduction of substituents at various positions on the phenothiazine rings, as well as the oxidation of the sulfur atom, provides a powerful tool for tuning these properties.

Monosubstituted phenothiazines typically exhibit a relatively low usable oxidation potential. chemrxiv.org However, the introduction of substituents at the 3 and 7 positions can lead to a notable increase in the stable oxidation potential. chemrxiv.org For instance, modifying the phenothiazine core at these positions can raise the oxidation potential significantly. chemrxiv.org

Furthermore, the oxidation state of the sulfur atom in the thiazine (B8601807) ring plays a critical role. Oxygen-free phenothiazine derivatives display a single reversible oxidation wave at lower potentials, indicative of a strong electron-donating character. acs.org In contrast, their oxygen-functionalized counterparts, such as phenothiazine 5-oxide and phenothiazine 5,5-dioxide, exhibit irreversible oxidation waves at significantly more positive potentials. acs.org This shift is attributed to the increased oxidation state of the sulfur, which reduces the electron-donating strength of the phenothiazine unit. acs.orgnih.gov The electrochemical oxidation of phenothiazine derivatives can also be influenced by the solvent and the presence of intramolecular hydrogen bonding. researchgate.net

Below is an interactive data table summarizing the effect of functionalization on the redox potentials of selected phenothiazine derivatives.

| Compound | Functionalization | Oxidation Potential (V vs. Fc/Fc+) | Reference |

| Monosubstituted Phenothiazine | N-substitution | ~0.3 | chemrxiv.org |

| N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine | N-ethyl, 3,7-dialkoxy | 0.65 | chemrxiv.org |

| Ethylpromethazine bis(trifluoromethanesulfonyl)imide (EPRT-TFSI) | Ionic liquid | 1.12 | chemrxiv.org |

| NPI-PTZ1 (oxygen-free) | 3-ethynyl-naphthalimide | 0.78 | acs.org |

| NPI-PTZ4 (oxygen-free, quadrupolar) | 3,7-diethynyl-naphthalimide | 0.83 | acs.org |

| NPI-PTZ2 (sulfoxide) | 3-ethynyl-naphthalimide, S=O | 1.41 | acs.org |

| NPI-PTZ3 (sulfone) | 3-ethynyl-naphthalimide, S(=O)2 | 1.50 | acs.org |

| NPI-PTZ5 (sulfone, quadrupolar) | 3,7-diethynyl-naphthalimide, S(=O)2 | 1.56 | acs.org |

Strategies for Tuning Emission Wavelength and Quantum Yield through Structural Modifications

The emission wavelength and quantum yield of this compound derivatives can be precisely controlled through strategic structural modifications. These modifications can range from the introduction of specific functional groups to altering the oxidation state of the sulfur atom.

One effective strategy is the introduction of electron-withdrawing groups (EWGs). nih.gov For instance, substituting a phenothiazine derivative with a nitro group (NO2) at the 3-position can lead to a highly fluorescent chromophore with a photoluminescence quantum yield approaching 100% in nonpolar solvents. nih.gov This is a remarkable finding, as the nitro group is typically considered a fluorescence quencher. nih.gov

Another powerful approach is the oxygen functionalization of the phenothiazine core. nih.gov This strategy can significantly enhance the fluorescence efficiency. nih.gov The oxidation of the sulfur atom can lead to a shift from a twisted intramolecular charge transfer (TICT) state, which is associated with fluorescence quenching, to a planar intramolecular charge transfer (PICT) state that is highly fluorescent. nih.gov

The following table provides examples of how structural modifications can influence the quantum yield of phenothiazine derivatives.

| Derivative | Modification | Solvent | Quantum Yield (%) | Reference |

| 3-Nitrophenothiazine | NO2 at 3-position | Cyclohexane | ~100 | nih.gov |

| Oxygen-free phenothiazine derivative | N/A | N/A | Low (fluorescence quenching) | nih.gov |

| Oxygen-functionalized phenothiazine derivative | S=O or S(=O)2 | N/A | High (highly fluorescent) | nih.gov |

Role of Substituent Effects on Intramolecular Charge Transfer

Substituent effects play a pivotal role in governing the intramolecular charge transfer (ICT) characteristics of this compound derivatives. The strategic placement of electron-donating and electron-withdrawing groups can create "push-pull" systems that facilitate efficient ICT upon photoexcitation.

In such systems, the phenothiazine moiety typically acts as the electron donor. The nature of the substituent and its position on the phenothiazine ring can significantly influence the ICT process. researchgate.net For instance, in cholesterol-appended phenothiazine-cyanostyrene donor-acceptor systems, the molecules exhibit high fluorescence and good quantum yields in nonpolar solvents due to a twisted intramolecular charge transfer (TICT) state. nih.gov

The oxidation state of the sulfur atom also has a profound impact on ICT. nih.gov Oxygen-free phenothiazine derivatives tend to form a TICT state upon photoexcitation, which leads to significant fluorescence quenching. nih.gov Conversely, their oxygen-functionalized counterparts populate a planar intramolecular charge transfer (PICT) and highly fluorescent excited state. nih.gov Time-dependent density functional theory (TD-DFT) studies have been instrumental in understanding these ICT interactions, identifying the specific molecular orbitals involved in the charge transfer process. nih.gov These studies have shown that ICT interactions are often of a π-π* nature. nih.gov

Future Research Directions and Academic Outlook

Exploration of Novel Molecular Architectures Incorporating 10-Butyl-10H-phenothiazine

Future research will likely focus on the synthesis of novel and complex molecular architectures where this compound acts as a core electron-donor unit. The exploration of donor-acceptor (D-A) type structures is a particularly promising avenue. nih.govrsc.org In these architectures, the electron-rich phenothiazine (B1677639) moiety is coupled with various electron-accepting units. This design strategy can lead to materials with tailored electronic and optical properties.

The synthesis of copolymers incorporating the this compound unit is another key area of future investigation. Techniques like Knoevenagel condensation and Vilsmeier-Haack formylation, which have been successfully employed for other phenothiazine derivatives, could be adapted to create novel polymers. nih.govresearchgate.netresearchgate.netchemrxiv.org For instance, the formylation of 10-heptyl-10H-phenothiazine has been demonstrated as a viable route to produce an aldehyde intermediate, which can then undergo further reactions to build more complex molecules. nih.gov A similar approach with this compound could yield versatile precursors for polymerization.

The development of hybrid materials, where this compound is integrated with other functional molecules like flavonoids or even nitric oxide donors, could open up new possibilities in medicinal chemistry and materials science. nih.gov

Advanced Characterization Techniques for Understanding Complex Phenomena

A thorough understanding of the structure-property relationships in materials derived from this compound will necessitate the use of a suite of advanced characterization techniques. Spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy, ultraviolet-visible (UV-vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy will be fundamental in confirming the chemical structures of newly synthesized compounds. researchgate.net

To probe the three-dimensional arrangement of molecules and understand intermolecular interactions, single-crystal X-ray diffraction will be an invaluable tool. researchgate.net This technique provides precise information on bond lengths, bond angles, and crystal packing, which are crucial for understanding the electronic properties of the material.

Electrochemical characterization, particularly through cyclic voltammetry, will be essential to determine the redox behavior and energy levels (HOMO and LUMO) of materials incorporating this compound. rsc.org These parameters are critical for assessing their potential in electronic applications. Furthermore, photophysical studies, including absorption and emission spectroscopy, will shed light on the light-harvesting and emissive properties of these materials. mdpi.comnih.gov

Computational Design and Prediction of Next-Generation Materials

Computational modeling, particularly Density Functional Theory (DFT), is poised to play a pivotal role in accelerating the discovery and design of next-generation materials based on this compound. DFT calculations can predict a range of molecular properties, including optimized geometries, electronic structures, and absorption spectra, before a molecule is even synthesized. researchgate.netrsc.orgmdpi.comresearchgate.net This predictive power allows for the rational design of molecules with desired characteristics, saving significant time and resources in the laboratory.

For instance, theoretical calculations can be used to screen a large library of potential acceptor units to be combined with the this compound donor, identifying candidates that are likely to result in materials with low bandgaps or specific energy level alignments. Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of a molecule, providing insights into its reactivity and intermolecular interactions. researchgate.net

Development of High-Performance, Cost-Effective Organic Electronic Devices

A major driving force for research into this compound is its potential application in high-performance, cost-effective organic electronic devices. The phenothiazine core is a well-established electron donor for various optoelectronic applications. rsc.org The butyl substituent in this compound can enhance the solubility of the resulting materials in organic solvents, which is a key requirement for solution-based processing techniques like spin-coating and printing, ultimately leading to lower manufacturing costs.

Future research will likely explore the use of this compound derivatives as the donor component in bulk heterojunction organic solar cells (OSCs). nih.govrsc.orgrsc.org The performance of these devices is highly dependent on the morphology of the active layer, and the butyl group can play a crucial role in controlling this morphology. Similarly, these materials could be investigated as hole-transporting layers in organic light-emitting diodes (OLEDs) and perovskite solar cells, or as the active material in organic field-effect transistors (OFETs). rsc.orgresearchgate.net The development of phenothiazine-based polymers for energy storage in organic batteries also represents a promising research direction. nih.gov

Integration of this compound into Multifunctional Material Systems